Ethyl 1-hydroxycyclopropane-1-carboxylate
Overview
Description
Ethyl 1-hydroxycyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclopropane, featuring a hydroxyl group and an ethyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Scientific Research Applications
Ethyl 1-hydroxycyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1-hydroxycyclopropane-1-carboxylate is closely related to 1-Aminocyclopropane-1-carboxylate (ACC), which is the direct precursor of the plant hormone ethylene . Ethylene and ACC play a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by modulating plant immune responses and symbiotic programs . Therefore, the primary targets of this compound are likely to be similar to those of ACC, affecting plant development and defense mechanisms.
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The interaction of this compound with these enzymes and its subsequent conversion to ethylene could result in changes in plant development and defense responses.
Biochemical Pathways
This compound may participate in the ethylene biosynthesis pathway, given its structural similarity to ACC. In this pathway, the amino acid methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the cycle, while ACC is oxidized to ethylene by ACC oxidase (ACO) . The downstream effects of this pathway include the regulation of plant growth, development, and defense responses.
Pharmacokinetics
ACC is readily converted to ethylene by nearly all plant tissues , suggesting that this compound may also be readily absorbed and metabolized by plants.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of ACC and ethylene. These effects include the modulation of plant immune responses, symbiotic programs, and several developmental processes, such as root elongation . Additionally, ACC has been shown to play a role in cell wall signaling, guard mother cell division, and pathogen virulence .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors, similar to ACC and ethylene. For instance, plant-associated bacterial communities, which can modulate plant ACC and ethylene levels, can impact plant growth and development . Understanding the impact of these environmental factors is key to the development of new strategies aimed at increased plant growth and protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester. The hydroxyl group can then be introduced through a subsequent reaction with a suitable oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl cyclopropanone-1-carboxylate.
Reduction: The compound can be reduced to form ethyl cyclopropane-1-carboxylate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ethyl cyclopropanone-1-carboxylate.
Reduction: Ethyl cyclopropane-1-carboxylate.
Substitution: Ethyl 1-halocyclopropane-1-carboxylate.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxycyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-aminocyclopropane-1-carboxylate: Contains an amino group instead of a hydroxyl group.
Cyclopropanecarboxylic acid: Lacks the ester and hydroxyl groups.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, a hydroxyl group, and an ethyl ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-hydroxycyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGQZGXWRHYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369982 | |
Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137682-89-4 | |
Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-hydroxycyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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